molecular formula C26H52 B14155842 4-Cyclohexyleicosane CAS No. 4443-58-7

4-Cyclohexyleicosane

Cat. No.: B14155842
CAS No.: 4443-58-7
M. Wt: 364.7 g/mol
InChI Key: IBXHOJGRWDXKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a long-chain alkane with a cyclohexyl group attached to the eicosane backbone. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a long-chain alkyl halide, such as eicosyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of eicosene in the presence of a cyclohexane solvent. This method ensures high yields and purity of the final product. The process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or platinum oxide .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyleicosane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Iodine in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Major Products

Scientific Research Applications

4-Cyclohexyleicosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyleicosane in various applications is primarily based on its hydrophobic nature and ability to interact with lipid membranes. In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its interaction with lipid membranes can also influence membrane fluidity and permeability, making it a valuable compound in membrane biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyleicosane is unique due to its combination of a long alkane chain and a cyclohexyl group. This structure imparts both flexibility and stability, making it suitable for various applications that require hydrophobic interactions and structural integrity .

Properties

CAS No.

4443-58-7

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

icosan-4-ylcyclohexane

InChI

InChI=1S/C26H52/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3

InChI Key

IBXHOJGRWDXKSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCC)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.